

Solubility Profile of 4-(Dimethylamino)benzyl Alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzenemethanol, 4-(dimethylamino)-
Cat. No.:	B167872

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(dimethylamino)benzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, standardized experimental protocol for determining the solubility of 4-(dimethylamino)benzyl alcohol. This guide also includes an illustrative table of expected solubility based on general chemical principles and available qualitative statements, and a workflow diagram for the experimental determination of solubility. This information is critical for applications in organic synthesis, pharmaceutical formulation, and other areas of chemical research where 4-(dimethylamino)benzyl alcohol is utilized as an intermediate or a final product.

Introduction

4-(Dimethylamino)benzyl alcohol is an organic compound featuring a benzyl alcohol structure substituted with a dimethylamino group at the para position. Its chemical structure imparts a degree of polarity, while the aromatic ring and alkyl groups contribute to its nonpolar character. This amphiphilic nature suggests solubility in a range of organic solvents. General sources indicate that 4-(dimethylamino)benzyl alcohol is soluble in organic solvents such as ethanol and acetone and is less soluble in water^[1]. However, for precise applications in research and

development, particularly in drug formulation and process chemistry, quantitative solubility data is essential. This guide provides the means to generate such data through a detailed experimental protocol.

Physicochemical Properties of 4-(Dimethylamino)benzyl Alcohol

A summary of the key physicochemical properties of 4-(dimethylamino)benzyl alcohol is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[2]
Molecular Weight	151.21 g/mol	
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	69 °C	[2]
Boiling Point	125-126 °C at 2 mmHg	[2]
logP	1.24490	[2]

Qualitative Solubility of 4-(Dimethylamino)benzyl Alcohol

While specific quantitative data is not readily available, a qualitative assessment of solubility in common organic solvents can be inferred from its chemical structure and general statements in the literature. Table 2 provides an expected, illustrative solubility profile. Note: This table is for illustrative purposes and should be confirmed by experimental determination.

Solvent	Solvent Type	Expected Solubility
Methanol	Polar Protic	High
Ethanol	Polar Protic	High
Isopropanol	Polar Protic	Medium to High
Acetone	Polar Aprotic	High
Ethyl Acetate	Polar Aprotic	Medium
Dichloromethane	Nonpolar	Medium
Acetonitrile	Polar Aprotic	Medium
Dimethylformamide (DMF)	Polar Aprotic	High
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High
Toluene	Nonpolar	Low to Medium
Hexane	Nonpolar	Low

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4-(dimethylamino)benzyl alcohol in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for solubility measurement.

Materials and Equipment

- 4-(Dimethylamino)benzyl alcohol (purity >98%)
- Selected organic solvents (analytical grade)
- Analytical balance (readability ± 0.0001 g)
- Thermostatic shaker bath or incubator

- Vials with screw caps (e.g., 20 mL scintillation vials)
- Syringe filters (0.22 μ m, compatible with the solvent)
- Syringes
- Pipettes and volumetric flasks
- Evaporating dishes or pre-weighed vials
- Oven or vacuum oven

Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of 4-(dimethylamino)benzyl alcohol to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
 - Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C \pm 0.1 °C).
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).
- Sample Withdrawal and Filtration:

- After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.
- Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

- Gravimetric Analysis:
 - Record the exact mass of the evaporating dish containing the filtered solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of the solute) can be used.
 - Once the solvent is completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the 4-(dimethylamino)benzyl alcohol (e.g., 50-60 °C) until a constant weight is achieved.
 - Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

Data Analysis and Calculation

The solubility (S) of 4-(dimethylamino)benzyl alcohol in the solvent is calculated using the following equation:

$$S \text{ (g/100 mL)} = (m_2 - m_1) / V * 100$$

Where:

- m_1 is the mass of the empty evaporating dish (g).
- m_2 is the mass of the evaporating dish with the dried solute (g).
- V is the volume of the filtered supernatant taken for analysis (mL).

The results should be reported as the mean of at least three independent measurements with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide outlines the known solubility characteristics of 4-(dimethylamino)benzyl alcohol and provides a robust experimental protocol for its quantitative determination in various organic solvents. Accurate solubility data is paramount for the effective utilization of this compound in research and industrial applications. The provided methodology and illustrative data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling precise control over experimental conditions and formulation processes. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Solubility Profile of 4-(Dimethylamino)benzyl Alcohol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167872#solubility-of-4-dimethylamino-benzyl-alcohol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com